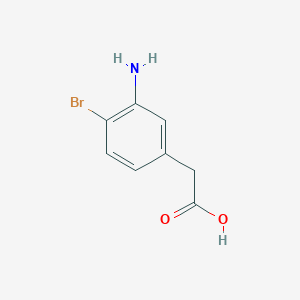

2-(3-Amino-4-bromophenyl)acetic acid

Description

2-(3-Amino-4-bromophenyl)acetic acid (CAS: 885956-52-5) is a brominated aromatic compound with an acetic acid side chain and an amino group at the 3-position of the benzene ring. Its molecular formula is C₈H₈BrNO₂, and it serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting apoptosis, cytoskeletal regulation, and GPCR pathways . The compound’s structural features—a polar amino group and electron-withdrawing bromine atom—make it versatile in organic synthesis and drug design.

Propriétés

IUPAC Name |

2-(3-amino-4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXILEAOKEWUNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363940 | |

| Record name | 2-(3-amino-4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885956-52-5 | |

| Record name | 2-(3-amino-4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromophenyl)acetic acid typically involves the following steps:

Preparation of 4-Bromophenol: This is achieved by reacting 4-bromophenyl ether with sodium hydroxide to obtain 4-bromophenol.

Formation of 2-Bromo-2-(4-bromophenyl)acetic acid: 4-Bromophenol is then reacted with bromoacetic acid to form 2-bromo-2-(4-bromophenyl)acetic acid.

Amination: The final step involves reacting 2-bromo-2-(4-bromophenyl)acetic acid with ammonia to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Amino-4-bromophenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the amino group can yield nitro or nitroso derivatives.

Reduction Products: Reduction can lead to the formation of primary amines or other reduced forms.

Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Applications De Recherche Scientifique

2-(3-Amino-4-bromophenyl)acetic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies investigating the biological activity of brominated aromatic compounds.

Material Science: The compound may find applications in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(3-Amino-4-bromophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

A comparative analysis of substituent effects and molecular geometries is provided below.

2-(3-Bromo-4-methoxyphenyl)acetic Acid (CAS: N/A; Evidence )

- Structure : Bromine at the 3-position and methoxy (-OCH₃) at the 4-position.

- Synthesis : Regioselective bromination of 4-methoxyphenylacetic acid in acetic acid (84% yield) .

- Crystal Structure :

- Applications: Precursor to Combretastatin A-4, vancomycin analogs, and perylenequinones .

DL-2-Amino-2-(4-bromophenyl)acetic Acid (CAS: 79422-73-4; Evidence )

- Structure: Amino group at the 2-position and bromine at the 4-position.

- Properties: Similarity score to target compound: 0.98 (structural isomerism). Higher steric hindrance due to the ortho-substituted amino group.

- Hazard Profile : Warning classification (H302, H315, H319, H332, H335) .

2-((4-Bromophenyl)amino)-2-oxoacetic Acid (CAS: 79354-51-1; Evidence )

- Structure : Oxoacetamide group (-NH-C(=O)-COOH) attached to the 4-bromophenyl ring.

- Electronic Effects: The oxo group enhances hydrogen-bonding capacity compared to the amino group in the target compound.

- Applications : Used in peptide mimetics and enzyme inhibitors .

Research Findings and Trends

Substituent Effects on Reactivity: Electron-withdrawing bromine increases electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution. Methoxy groups, being electron-donating, reduce reactivity compared to amino groups . In 2-(3-Amino-4-bromophenyl)acetic acid, the amino group enhances solubility in polar solvents, whereas methoxy or bromine substituents increase hydrophobicity .

Crystal Packing and Hydrogen Bonding :

- Strong O–H⋯O hydrogen-bonded dimers (R₂²(8) motif) are observed in 2-(3-Bromo-4-methoxyphenyl)acetic acid, stabilizing its crystal lattice . Similar dimerization is expected in the target compound but remains unverified.

Biological Relevance: Amino-substituted derivatives (e.g., this compound) show higher bioavailability than methoxy analogs due to enhanced hydrogen-bonding with biological targets .

Activité Biologique

2-(3-Amino-4-bromophenyl)acetic acid is an organic compound with the molecular formula CHBrNO. It is a derivative of phenylacetic acid, characterized by the presence of an amino group at the 3-position and a bromine atom at the 4-position of the phenyl ring. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be understood through its interactions with various biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to therapeutic effects in conditions like Alzheimer's disease.

- Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated a depolarizing effect on the transmembrane potential difference in tobacco protoplasts, suggesting its capacity to affect cellular excitability and signaling.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains. The presence of the bromine atom may enhance these effects due to its electronegativity and ability to participate in halogen bonding .

- Anticancer Properties : Compounds with similar structures have shown potential anticancer activity by targeting specific molecular pathways involved in cancer cell proliferation and apoptosis. For example, derivatives of brominated phenylacetic acids have been evaluated for their efficacy against different cancer cell lines, showing promising results .

- Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could possess similar anti-inflammatory activities, although specific studies are needed to confirm this .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Cell Viability Assays : In vitro assays have been conducted using various cancer cell lines to assess the cytotoxic effects of related compounds. For instance, IC values ranging from 7 to 20 µM have been reported for certain derivatives against breast cancer cells, indicating significant anticancer potential .

- Antimicrobial Testing : Comparative studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against pathogens such as E. faecalis and P. aeruginosa, with some exhibiting comparable efficacy to standard antibiotics like ceftriaxone .

- Mechanistic Studies : Investigations into the molecular mechanisms have revealed that these compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key survival signals within the cells .

Comparison with Similar Compounds

A comparative analysis of this compound with structurally similar compounds provides insights into its unique properties:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 4-Bromophenylacetic Acid | Lacks amino group | Antimicrobial activity |

| 3-Amino-4-chlorophenylacetic Acid | Chlorine instead of bromine | Anticancer properties |

| 2-(3-Amino-4-fluorophenyl)acetic Acid | Fluorine instead of bromine | Potential neuroprotective effects |

The unique combination of an amino group and a bromine substituent in this compound may confer distinct chemical reactivity and biological profiles compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.